![molecular formula C13H20ClNO2 B1397410 3-[(2-Methoxy-4-methylphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219964-01-8](/img/structure/B1397410.png)
3-[(2-Methoxy-4-methylphenoxy)methyl]pyrrolidine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of “3-[(2-Methoxy-4-methylphenoxy)methyl]pyrrolidine hydrochloride” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications
Synthesis and Applications in Medicinal Chemistry
3-[(2-Methoxy-4-methylphenoxy)methyl]pyrrolidine hydrochloride is a chemical compound with applications primarily in the field of medicinal chemistry. It's used as an intermediate in the synthesis of various pharmacologically active molecules. For instance, the synthesis of 5-methoxylated 3-pyrrolin-2-ones has been achieved through the rearrangement of chlorinated pyrrolidin-2-ones, with potential applications in preparing agrochemicals or medicinal compounds (Ghelfi et al., 2003). Another study demonstrates the synthesis of 5-methoxy or 5,5-dimethoxy-4-methyl-3-pyrrolin-2-ones, further highlighting the compound's versatility in medicinal chemistry applications (Bellesia et al., 2001).
Anti-inflammatory and Analgesic Potential
A significant application of derivatives of this compound is in the development of anti-inflammatory and analgesic agents. For example, a series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, potentially synthesizable using derivatives of 3-[(2-Methoxy-4-methylphenoxy)methyl]pyrrolidine, has shown promise as anti-inflammatory/analgesic agents. Some of these compounds demonstrated dual inhibitory activity against prostaglandin and leukotriene synthesis, making them comparable to traditional drugs like indomethacin but with reduced side effects (Ikuta et al., 1987).
Role in Synthesizing New Fungal Metabolites
Additionally, the compound's derivatives have been used in synthesizing new fungal metabolites with anti-juvenile-hormone and insecticidal activity. This indicates its potential in the development of novel bioactive agents with applications in agriculture and pest control (Cantín et al., 1999).
Importance in Generating Novel Molecules
The compound's derivatives have also been part of research programs targeting novel molecules as potential anti-inflammatory agents. The synthesis of related molecules like methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, based on the reported anti-inflammatory activity of structurally related compounds, further underscores its significance in medicinal chemistry (Moloney, 2001).
properties
IUPAC Name |
3-[(2-methoxy-4-methylphenoxy)methyl]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-10-3-4-12(13(7-10)15-2)16-9-11-5-6-14-8-11;/h3-4,7,11,14H,5-6,8-9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIHFOVALDLCIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2CCNC2)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methoxy-4-methylphenoxy)methyl]pyrrolidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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